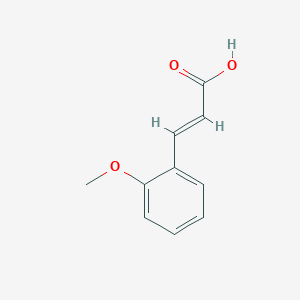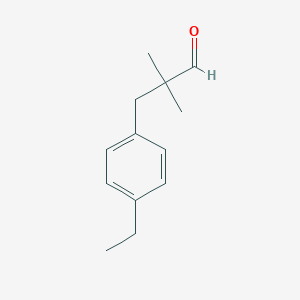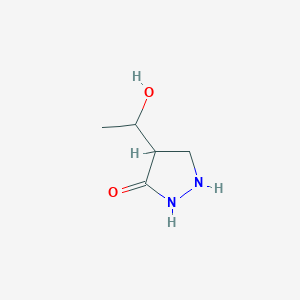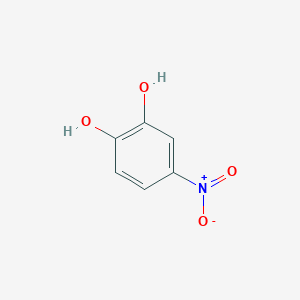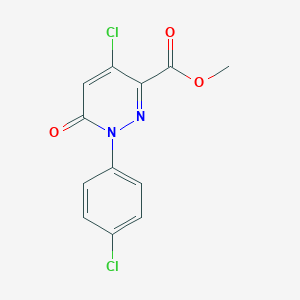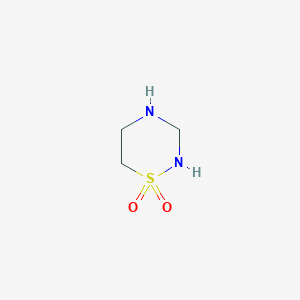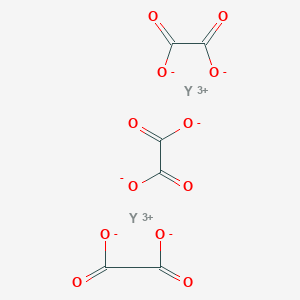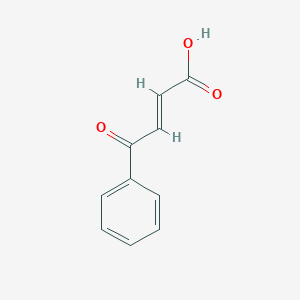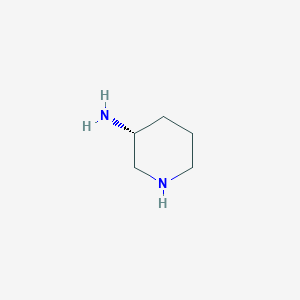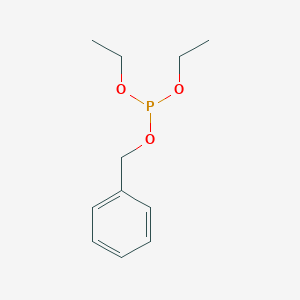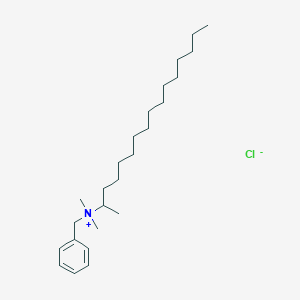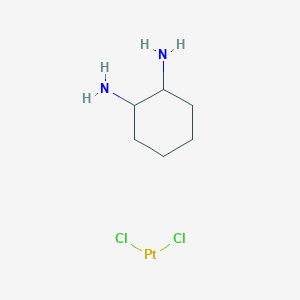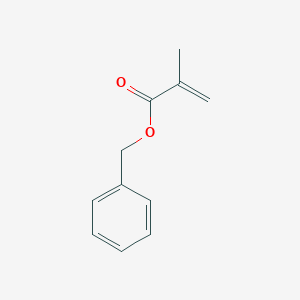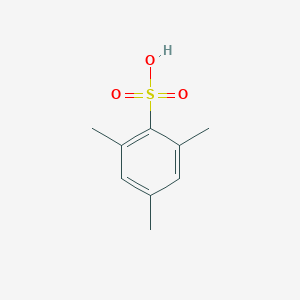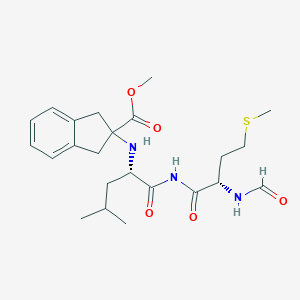
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester, also known as fMLF-Phe-Met, is a peptide that is widely used in scientific research. This peptide is a potent chemoattractant for neutrophils and is involved in the immune response.
Wirkmechanismus
FMLF-Phe-Met binds to a receptor called FPR1 (formyl peptide receptor 1) on the surface of neutrophils. This binding triggers a signaling pathway that leads to the activation of the neutrophils and their migration to the infection site. The activation of neutrophils involves the release of reactive oxygen species (ROS), which are involved in the destruction of invading pathogens.
Biochemische Und Physiologische Effekte
FMLF-Phe-Met has several biochemical and physiological effects. It is a potent chemoattractant for neutrophils, which play a crucial role in the immune response. The activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester leads to the release of ROS, which are involved in the destruction of invading pathogens. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester also induces the release of cytokines, which are signaling molecules involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
FMLF-Phe-Met has several advantages for lab experiments. It is a potent and specific chemoattractant for neutrophils, which allows for the study of neutrophil migration in vitro and in vivo. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester is also stable and easy to synthesize using SPPS. However, there are some limitations to using N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester in lab experiments. It is a small peptide and may not accurately reflect the complexity of the immune response in vivo. Additionally, the activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester may not accurately reflect the activation of neutrophils in response to infection.
Zukünftige Richtungen
There are several future directions for the study of N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. One direction is the development of new chemoattractants for neutrophils that are more specific and potent than N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. Another direction is the study of the signaling pathways involved in the activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. This could lead to the development of new drugs that target these pathways and modulate the immune response. Finally, the study of the interaction between N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester and other immune cells, such as macrophages and dendritic cells, could provide insights into the complexity of the immune response.
Synthesemethoden
FMLF-Phe-Met can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled one amino acid at a time on a solid support. The amino acids are protected by different groups to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the solid support. The peptide is then purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
FMLF-Phe-Met is used in scientific research to study the immune response, inflammation, and infectious diseases. This peptide is a potent chemoattractant for neutrophils, which are a type of white blood cell. Neutrophils play a crucial role in the immune response by attacking and destroying invading pathogens. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester is used to study the migration of neutrophils to infection sites and the mechanisms involved in this process.
Eigenschaften
CAS-Nummer |
134406-59-0 |
|---|---|
Produktname |
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester |
Molekularformel |
C23H33N3O5S |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
methyl 2-[[(2S)-1-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C23H33N3O5S/c1-15(2)11-19(21(29)25-20(28)18(24-14-27)9-10-32-4)26-23(22(30)31-3)12-16-7-5-6-8-17(16)13-23/h5-8,14-15,18-19,26H,9-13H2,1-4H3,(H,24,27)(H,25,28,29)/t18-,19-/m0/s1 |
InChI-Schlüssel |
SJRDFGYKANPGLS-OALUTQOASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
Kanonische SMILES |
CC(C)CC(C(=O)NC(=O)C(CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
Synonyme |
HCO-Met-Leu-Ain-OMe N-formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



